molecular formula C17H17NO4S B378806 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID

2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID

Cat. No.: B378806
M. Wt: 331.4g/mol
InChI Key: FURBUDYMZDPVNI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and an acryloyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the dimethyl and carboxylic acid groups through a series of substitution and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The acryloyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • (E)-3-(4-Methoxyphenyl)acrylic acid

Uniqueness

Compared to similar compounds, 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4g/mol

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylic acid

InChI

InChI=1S/C17H17NO4S/c1-10-11(2)23-16(15(10)17(20)21)18-14(19)9-6-12-4-7-13(22-3)8-5-12/h4-9H,1-3H3,(H,18,19)(H,20,21)/b9-6+

InChI Key

FURBUDYMZDPVNI-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)OC)C

SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C=CC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C=CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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